molecular formula C20H18Cl2N2S B2593857 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole CAS No. 1207024-20-1

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2593857
CAS No.: 1207024-20-1
M. Wt: 389.34
InChI Key: VLCAQJNOMPPHPW-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a cyclopentylsulfanyl group, a dichlorophenyl group, and a phenyl group attached to an imidazole ring

Scientific Research Applications

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: This compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many imidazole derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for increased potency or selectivity .

Preparation Methods

The synthesis of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the phenyl, dichlorophenyl, and cyclopentylsulfanyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can be compared with other similar compounds, such as:

    2-(3,4-Dichlorophenyl)-1H-imidazole: Lacks the cyclopentylsulfanyl group, which may result in different biological activities and properties.

    2-(Cyclopentylsulfanyl)-1H-imidazole: Lacks the dichlorophenyl group, affecting its binding affinity and specificity.

    5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazole: Lacks the cyclopentylsulfanyl group, which can influence its solubility and stability.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its analogs.

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2S/c21-17-11-10-14(12-18(17)22)19-13-23-20(25-16-8-4-5-9-16)24(19)15-6-2-1-3-7-15/h1-3,6-7,10-13,16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCAQJNOMPPHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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